molecular formula C15H19N3O4 B1602021 2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 129423-33-2

2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No. B1602021
CAS RN: 129423-33-2
M. Wt: 305.33 g/mol
InChI Key: FDLAXTKUGQAPTA-NSHDSACASA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known as t-BOC-Pyrrolo[2,3-b]pyridine-3-propionic acid, is a versatile synthetic organic compound that has wide applications in scientific research. It is used in a variety of fields such as organic synthesis, drug discovery, and materials science. This compound has unique properties that make it an ideal choice for many applications.

Scientific Research Applications

Synthesis and Modification of Organic Compounds

The tert-butoxycarbonyl (Boc) group is widely employed in organic synthesis, particularly for the protection of amino groups in amino acids and peptides. This strategy facilitates various synthetic transformations by preventing unwanted reactions at the amino group. For instance, the use of tert-butoxycarbonyl chloride (BocCl) enables the high-yield introduction of the Boc group into hindered amino acids, proving essential for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008). Additionally, the compound finds application in the formation of heterocyclic structures, such as in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from similar tert-butoxycarbonyl amino propanoic acids, which demonstrated significant antimicrobial activities (Pund et al., 2020).

Catalysis and Chemical Transformations

In catalysis, the compound is involved in innovative methodologies that enhance the efficiency of chemical reactions. For example, the use of heterogeneous catalysts like H3PW12O40 for the N-tert-butoxycarbonylation of amines showcases an environmentally benign approach to modifying amines at room temperature, highlighting the compound's role in green chemistry (Heydari et al., 2007).

Development of Novel Organic Molecules

Research into the development of novel organic molecules often involves the use of protected amino acids as building blocks. The synthesis of collagen cross-links, for instance, leverages tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate as a key intermediate, showcasing the compound's utility in creating complex molecular architectures for biomedical applications (Adamczyk et al., 1999).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)7-9-8-17-12-10(9)5-4-6-16-12/h4-6,8,11H,7H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLAXTKUGQAPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129423-33-2
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
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2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

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